phenyl(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
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Overview
Description
The compound is a derivative of piperazine, a cyclic organic compound that has been used in various applications, including as a component of medicines and agrochemicals . Piperazine derivatives have been reported to show biological activity, such as insect repellent and insecticidal activities .
Synthesis Analysis
While specific synthesis information for this compound is not available, a related study discusses the design and synthesis of a series of novel 4-(2-nitrobenzyl)piperazin-1-ylmethanone derivatives . These compounds were designed and synthesized for their potential as herbicides .Scientific Research Applications
Histamine H3 Receptor Antagonists
Phenyl(piperazin-1-yl)methanones have been characterized as novel histamine H3 receptor antagonists. These compounds exhibit high affinity for histamine H3 receptors, and their optimization has led to the identification of promising candidates for wake-promoting activities. This advancement facilitated the selection of two development candidates for Phase I and II clinical trials, emphasizing their potential in addressing sleep disorders or wakefulness regulation (Letavic et al., 2015).
Corrosion Inhibition
Research has explored the efficacy of similar compounds in corrosion inhibition for mild steel in acidic media. Specifically, 2(-4(chloro phenyl-1Hbenzo[d]imidazol)-1-yl)phenyl)methanone demonstrated significant inhibition properties, with an efficiency value reaching 98.9% at a concentration of 10-3 M. This compound acts as a mixed-type inhibitor, forming a complex with Fe2+ ions, showcasing its potential in protecting industrial materials against corrosion (Fergachi et al., 2018).
Antimicrobial Activity
A study on new pyridine derivatives, including similar molecular structures, highlighted their variable and modest antimicrobial activity against bacterial and fungal strains. This suggests the potential application of phenyl(piperazin-1-yl)methanone derivatives in developing new antimicrobial agents (Patel et al., 2011).
Photocatalytic Properties
One-pot synthesis research of low-cost emitters with large Stokes' shift involved the creation of 1,3-diarylated imidazo[1,5-a]pyridine derivatives. These compounds, characterized by remarkable Stokes' shift range and tunable quantum yields, demonstrate the application potential in low-cost luminescent materials, indicating broader implications for phenyl(piperazin-1-yl)methanone derivatives in material science (Volpi et al., 2017).
Future Directions
Mechanism of Action
Target of action
Piperazine derivatives are known to have a wide range of targets depending on their specific structures. They can interact with GABA receptors, serotonin receptors, and other targets . Imidazole rings are found in many biologically active molecules and can interact with various enzymes and receptors.
Mode of action
The mode of action would depend on the specific targets of the compound. For example, if it targets GABA receptors like some piperazine derivatives, it might increase the effect of GABA, leading to an inhibitory effect on nerve transmission .
Biochemical pathways
The affected pathways would depend on the specific targets and mode of action of the compound. For example, if it affects GABA receptors, it could influence pathways related to nerve transmission and potentially have effects on mood and cognition .
Pharmacokinetics
Many piperazine derivatives are known to be well absorbed and distributed in the body, metabolized in the liver, and excreted in the urine .
Result of action
The molecular and cellular effects would depend on the specific targets and mode of action of the compound. If it affects GABA receptors, it could lead to changes in nerve transmission, potentially affecting mood and cognition .
Properties
IUPAC Name |
[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]-phenylmethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O.ClH/c1-17-7-9-19(10-8-17)25-12-11-22-21(25)24-15-13-23(14-16-24)20(26)18-5-3-2-4-6-18;/h2-12H,13-16H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIXKGNLPRMSDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)C4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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